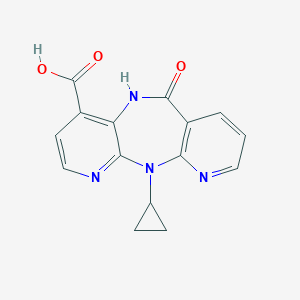

4-Carboxy nevirapine

Übersicht

Beschreibung

4-Carboxy nevirapine is a tertiary amino compound and an aromatic amine . It is a metabolite of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 .

Molecular Structure Analysis

The molecular formula of 4-Carboxy nevirapine is C15H12N4O3 . The IUPAC name is 2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo [9.4.0.0 3,8] pentadeca-1 (11),3,5,7,12,14-hexaene-7-carboxylic acid . The InChIKey is WDXCMIDQWGYHIN-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of 4-Carboxy nevirapine is 296.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 95.4 Ų . The exact mass is 296.09094026 g/mol .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Nevirapine and its Metabolites : A study by Fan-Havard et al. (2013) investigated the pharmacokinetics of Nevirapine and its metabolites, including 4-Carboxy nevirapine, in HIV-negative and HIV-infected individuals. The research highlighted the role of enzyme induction and inhibition, as well as genetic factors, in the metabolite profiles of Nevirapine, especially under different dosing conditions (Fan-Havard et al., 2013).

Nevirapine in HIV Treatment : Nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been extensively studied for its efficacy in treating HIV-1 infection. Research by Murphy and Montaner (1996) reviewed its pharmacological profile, highlighting its potency and selective inhibition of the reverse transcriptase enzyme (Murphy & Montaner, 1996).

Nevirapine in Children and Pregnant Women : Mirochnick, Clarke, and Dorenbaum (2000) focused on the pharmacokinetics of Nevirapine in specific populations, such as children and pregnant women. This study provides insights into the altered pharmacokinetics of Nevirapine and its metabolites in these groups (Mirochnick et al., 2000).

Adverse Reactions to Nevirapine : Adverse reactions, including Stevens-Johnson syndrome, hepatotoxicity, and severe rash, associated with Nevirapine use have been documented in various studies (Metry et al., 2001; Peters et al., 2010). These studies help in understanding the risk factors and mechanisms of such reactions (Metry et al., 2001); (Peters et al., 2010).

Nevirapine in Antiretroviral Therapy : Studies also explored the efficacy and durability of Nevirapine in antiretroviral drug-naive patients (Lange, 2003) and its role in preventing mother-to-child transmission of HIV (Manfredi & Calza, 2007) (Lange, 2003); (Manfredi & Calza, 2007).

Nevirapine and Radioiodide Uptake in Cancer : Research by Shang et al. (2020) indicated that Nevirapine might enhance radioiodide uptake in dedifferentiated thyroid cancer, potentially improving radioiodine therapeutic efficacy (Shang et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXCMIDQWGYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343698 | |

| Record name | 4-Carboxynevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxy nevirapine | |

CAS RN |

245501-02-4 | |

| Record name | 4-Carboxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245501024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxynevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF4K4ERBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Carboxynevirapine formed in the body?

A: 4-Carboxynevirapine is formed through a two-step metabolic process from its parent drug, nevirapine. Initially, nevirapine undergoes oxidation, primarily by cytochrome P450 enzymes, to form 12-hydroxynevirapine. Subsequently, 12-hydroxynevirapine is further oxidized to yield 4-carboxynevirapine. [, , ]

Q2: What is the significance of 4-Carboxynevirapine in nevirapine metabolism?

A: 4-Carboxynevirapine represents a major metabolite of nevirapine, observed in the urine of various species, including humans. [, ] Its presence signifies the extensive metabolism nevirapine undergoes before excretion. While considered inactive against HIV, understanding its formation and presence is crucial for comprehending nevirapine's overall pharmacokinetic profile.

Q3: Was there any link found between 4-Carboxynevirapine and nevirapine-induced rash or liver toxicity?

A: A study investigating the relationship between early rash or liver toxicity and nevirapine metabolites found no strong connection between 4-Carboxynevirapine plasma concentrations and these adverse events. [] Although hypothesized as a potential reactive intermediate in the female Brown Norway rat model for skin rash, systemic exposure to 4-Carboxynevirapine was comparable between individuals who experienced these side effects and those who did not. []

Q4: What analytical techniques are used to study 4-Carboxynevirapine?

A4: Various analytical techniques have been employed to identify and quantify 4-Carboxynevirapine in biological samples. These include:

- HPLC/UV diode array: Used for profiling radioactivity in biological samples and comparing retention times with synthetic standards to confirm metabolite structures. []

- Electrospray liquid chromatography/mass spectroscopy (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS): Utilized for identifying and quantifying nevirapine and its metabolites, including 4-Carboxynevirapine, in biological fluids. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-](/img/structure/B57799.png)

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)

![1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B57810.png)